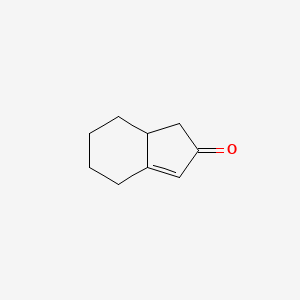

1,4,5,6,7,7a-Hexahydro-inden-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,5,6,7,7a-hexahydroinden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJESNDWIKWQBSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC(=O)CC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311885 | |

| Record name | 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39163-29-6 | |

| Record name | NSC246177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Inden-2-one, 1,4,5,6,7,7a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Stereochemical Considerations Relevant to Synthesis and Reactivity

1,4,5,6,7,7a-Hexahydro-inden-2-one, with the molecular formula C₉H₁₂O, possesses a compact and rigid bicyclic structure. chemsynthesis.com This framework consists of a cyclohexene (B86901) ring fused to a cyclopentanone (B42830) ring. The fusion of these two rings can result in two distinct stereoisomers: cis-hexahydroindenone and trans-hexahydroindenone. This stereoisomerism arises from the relative orientation of the hydrogen atom at position 7a and the angular junction.

The presence of a double bond in the six-membered ring, as is the case in this compound, also influences the reactivity of the system. For example, in related hydrogenated 2H-inden-2-ones, the ease of methylation is dependent on the presence of a double bond in the cyclohexane (B81311) ring. cdnsciencepub.com Reactions involving this bicyclic system are often highly stereoselective, a feature that chemists can exploit to control the stereochemistry of the final products. cdnsciencepub.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol chemsynthesis.com |

| CAS Number | 39163-29-6 sigmaaldrich.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Historical Context and Significance As a Synthetic Intermediate

Strategies for Total Synthesis of the Core Structure

The total synthesis of this compound and its derivatives has been a subject of considerable interest, leading to the development of several elegant and efficient synthetic routes. These strategies often focus on the stereocontrolled construction of the bicyclic system.

Catalytic Hydrogenation Approaches (e.g., Indanone Derivatives)

Catalytic hydrogenation of indanone derivatives represents a common and effective method for the synthesis of this compound. This approach typically involves the reduction of an aromatic or unsaturated precursor. For instance, the hydrogenation of a suitable indanone derivative over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can yield the desired hexahydro-inden-2-one structure. The reaction conditions, such as pressure and temperature, are crucial for achieving high yields and selectivity.

A variety of indanone synthesis methods can provide the necessary precursors for this hydrogenation step. These methods include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and various transition-metal-catalyzed ring-closing reactions. d-nb.infobeilstein-journals.org The choice of the indanone precursor can influence the substitution pattern of the final hexahydro-inden-2-one product.

| Precursor Type | Catalyst | Conditions | Product | Ref |

| Indanone Derivative | Pd/C | H₂, Elevated Pressure/Temp | This compound | |

| 2-Alkyl-1-ethynylbenzene | TpRuPPh₃(CH₃CN)₂PF₆ | Toluene, Heat | 1-Indanone | organic-chemistry.org |

| Unsaturated Aryl Iodide | Palladium Catalyst | Carbonylative Cyclization | Indanone | organic-chemistry.org |

Organocatalytic Cyclization Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds, offering a metal-free alternative to traditional methods.

The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark in organocatalysis, utilizing the naturally occurring amino acid proline as a chiral catalyst for an asymmetric intramolecular aldol reaction. wikipedia.orgwikipedia.org This reaction has been instrumental in the synthesis of chiral building blocks for steroids and other complex molecules. The original procedure, developed by Hajos and Parrish, involves the proline-catalyzed cyclization of an achiral triketone to afford a chiral bicyclic ketol with high enantiomeric excess. wikipedia.orgwikipedia.org The Eder-Sauer-Wiechert modification leads to the corresponding enone through a subsequent condensation step. wikipedia.orgwikipedia.org

The mechanism is believed to proceed through an enamine intermediate formed between the ketone and proline. wikipedia.orgillinois.edu The stereochemistry of the product is controlled by the chiral environment provided by the proline catalyst.

| Catalyst | Starting Material | Product | Enantiomeric Excess (ee) | Ref |

| (S)-Proline (3 mol%) | Achiral Triketone | Chiral Ketol | 93% | wikipedia.orgwikipedia.org |

A powerful strategy for the construction of cyclic systems involves a tandem sequence of a Michael addition followed by an intramolecular aldol condensation. tamu.edu This approach allows for the formation of two new carbon-carbon bonds in a single synthetic operation. In the context of hexahydro-inden-2-one synthesis, a suitable Michael acceptor can react with a nucleophile, and the resulting intermediate can then undergo an intramolecular aldol cyclization to form the bicyclic core.

The reaction is typically base-catalyzed, with the base promoting both the initial Michael addition and the subsequent aldol condensation. tamu.edu The choice of base and reaction conditions can influence the stereochemical outcome of the reaction. This sequence is highly versatile and can be adapted to produce a wide range of substituted hexahydro-inden-2-one analogues. libretexts.org

Chiral Auxiliary-Based Syntheses (e.g., Meyers' Bicyclic Lactam Methodology)

Chiral auxiliaries provide a reliable method for controlling stereochemistry during a synthesis. The Meyers' bicyclic lactam methodology is a prominent example of a chiral auxiliary-based approach that has been successfully applied to the asymmetric synthesis of various carbocyclic and heterocyclic compounds, including those with the hexahydroindenone framework. rsc.orgnih.gov

In this strategy, a chiral bicyclic lactam, often derived from phenylglycinol, serves as a template to direct the stereoselective formation of new stereocenters. nih.govresearchgate.net The lactam can be functionalized and then subjected to a series of reactions to construct the desired carbocyclic ring system. Finally, the chiral auxiliary is cleaved to release the enantiomerically enriched product. This methodology has proven to be highly effective for the synthesis of optically pure five- and six-membered nitrogen-containing heterocycles and carbocycles. rsc.orgresearchgate.net

| Chiral Auxiliary | Key Transformation | Product Type | Ref |

| Phenylglycinol-derived bicyclic lactam | Stereoselective alkylation | Enantiopure 5-substituted cyclohexenones | researchgate.net |

| Chiral polycyclic lactams | Asymmetric synthesis | cis-Fused bicyclic pyrrolidines and pyrrolidinones | nih.gov |

Solvent-Free and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Solvent-free reactions and the use of green solvents are key aspects of this movement. dergipark.org.tr For the synthesis of hexahydro-inden-2-one and its analogues, several green chemistry approaches have been explored.

Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to reduced waste, lower energy consumption, and sometimes improved reaction rates and yields. dergipark.org.trresearchgate.net For example, catalyst-free synthesis of related indazole derivatives has been achieved in polyethylene (B3416737) glycol (PEG)-400, a green and reusable solvent. researchgate.net While not directly for the title compound, this demonstrates the potential of such green methodologies. Microwave-assisted organic synthesis is another powerful technique that can accelerate reactions and often allows for solvent-free conditions. dergipark.org.tr These approaches hold promise for the future development of more sustainable synthetic routes to this compound.

Chemical Reactivity and Transformations of 1,4,5,6,7,7a Hexahydro Inden 2 One

Carbonyl Group Reactivity

The reactivity of 1,4,5,6,7,7a-Hexahydro-inden-2-one is largely dictated by the presence of the carbonyl group. This functional group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. libretexts.org This polarity governs its interactions with a wide range of reagents. libretexts.orgontosight.ai

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction class in carbonyl chemistry. libretexts.orgmasterorganicchemistry.com This process, known as nucleophilic addition, involves the formation of a new sigma bond to the carbonyl carbon and the breaking of the carbon-oxygen pi bond, resulting in a tetrahedral intermediate. libretexts.org The outcome of these reactions can be either reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com

Strong nucleophiles, such as hydride reagents (e.g., sodium borohydride) and organometallic reagents (e.g., Grignard reagents), lead to irreversible additions. masterorganicchemistry.comyoutube.com For instance, reduction of the ketone with sodium borohydride (B1222165) would yield the corresponding alcohol. The addition of Grignard reagents would result in the formation of a tertiary alcohol. youtube.com

Weaker nucleophiles, such as water, alcohols, and cyanide, participate in reversible addition reactions. masterorganicchemistry.comlibretexts.org The addition of an alcohol, for example, would lead to the formation of a hemiacetal. libretexts.orgbyjus.com The position of the equilibrium in these reversible reactions is influenced by the stability of the reactants and products. libretexts.org

The table below summarizes some common nucleophilic addition reactions applicable to this compound.

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Alcohol | Ethanol (CH₃CH₂OH) | Hemiacetal |

| Primary Amine | Methylamine (CH₃NH₂) | Imine |

Enolate Chemistry and Reactions at Alpha-Carbons

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.comlibretexts.org This anion is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com The formation of an enolate is a key step in many important carbon-carbon bond-forming reactions. libretexts.org

Enolates can react with various electrophiles. For example, alkylation of the enolate with an alkyl halide introduces a new alkyl group at the α-position. mnstate.edu Halogenation can also occur at the α-carbon in the presence of a halogen such as bromine. mnstate.edu

Another significant reaction involving enolates is the aldol (B89426) addition, where the enolate of one ketone molecule adds to the carbonyl group of another, forming a β-hydroxy ketone. libretexts.org This reaction is a powerful tool for constructing larger molecules. libretexts.org

The table below outlines key reactions involving the enolate of this compound.

| Reaction | Electrophile | Product Type |

| Alkylation | Alkyl halide (e.g., CH₃I) | α-Alkyl ketone |

| Halogenation | Halogen (e.g., Br₂) | α-Halo ketone |

| Aldol Addition | Another ketone molecule | β-Hydroxy ketone |

Stereoselective Transformations

The stereochemistry of reactions involving this compound and its derivatives is a critical aspect of its synthetic utility. The fused ring system can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another.

Diastereoselective Reactions

In molecules with pre-existing stereocenters, such as derivatives of this compound, new stereocenters can be introduced with a high degree of diastereoselectivity. msu.edu For instance, the reduction of a substituted hexahydroindenone can lead to the preferential formation of one diastereomeric alcohol due to steric hindrance directing the approach of the reducing agent. Similarly, the alkylation of an enolate derived from a chiral hexahydroindenone can proceed with high diastereoselectivity. researchgate.net

An example of achieving diastereoselectivity is the catalytic hydrogenation of a related tetrahydro-1H-indene-2,6-dione derivative, which occurred exclusively from the less hindered convex side of the bicyclic molecule, resulting in a cis-fused perhydrindanone. researchgate.net

Enantioselective Processes

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved using chiral catalysts or auxiliaries. In the context of this compound derivatives, enantioselective methods have been developed to synthesize specific enantiomers.

One notable approach is the use of Meyers' bicyclic lactam methodology for the asymmetric synthesis of angularly substituted hydrindenones. researchgate.net This method allows for the asymmetric introduction of a quaternary center, a key step in controlling the absolute stereochemistry of the final product. researchgate.net Another powerful technique is the use of iridium-catalyzed asymmetric hydrogenation, which has been shown to be highly effective in producing chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity. rsc.org Such methods are crucial for the synthesis of optically active compounds with potential biological activity. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder Reactions for Fused Systems)

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is particularly noteworthy for its ability to form six-membered rings with high stereocontrol. organic-chemistry.orgmasterorganicchemistry.com

While this compound itself is not a diene, its derivatives can participate in Diels-Alder reactions to construct more complex fused ring systems. For instance, a diene could be generated from the hexahydroindenone framework, which could then react with a dienophile. Conversely, a derivative of hexahydroindenone could act as a dienophile. The stereochemical outcome of such intramolecular Diels-Alder reactions is often predictable, leading to the formation of specific isomers.

The hexadehydro-Diels-Alder (HDDA) reaction is a related process that involves the reaction of a diyne with an alkyne to form a benzyne (B1209423) intermediate, which can then be trapped to yield highly functionalized aromatic systems. wikipedia.org This methodology allows for the rapid assembly of polycyclic aromatic compounds. wikipedia.org Domino Diels-Alder reactions, where a series of cycloadditions occur in a cascade, provide a route to complex polycyclic structures like C16-hexaquinacene. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,4,5,6,7,7a Hexahydro Inden 2 One and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of 1,4,5,6,7,7a-hexahydro-inden-2-one and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques are crucial for assembling the molecular framework and defining its three-dimensional structure.

Detailed analysis of ¹H NMR spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J-values), allows for the determination of the relative orientation of adjacent protons. For instance, the magnitude of the coupling constant between protons on the fused ring system can provide insight into their dihedral angles, helping to define the ring conformation.

2D NMR experiments are essential for unambiguous assignments. mdpi.com Homonuclear Correlation Spectroscopy (COSY) is used to identify spin-spin coupled protons, tracing the proton connectivity throughout the carbon skeleton. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations, which are critical for piecing together the bicyclic indenone core and assigning quaternary carbons.

For stereochemical elucidation, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is paramount. It detects through-space interactions between protons that are in close proximity, providing definitive evidence for relative stereochemistry. For example, a NOESY correlation between a proton at the ring junction (C7a) and specific protons on the six-membered ring would establish their cis or trans relationship, thereby defining the ring fusion stereochemistry. In studies of other complex cyclic systems, NOESY has been shown to be decisive in confirming the orientation of substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar bicyclic ketones.

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 35.4 | 2.15 | m |

| 1.88 | m | ||

| 2 | 210.5 | - | - |

| 3 | 45.1 | 2.40 | dd (16.5, 5.0) |

| 2.25 | dd (16.5, 9.5) | ||

| 3a | 50.2 | 2.55 | m |

| 4 | 28.9 | 1.60 | m |

| 1.45 | m | ||

| 5 | 25.1 | 1.55 | m |

| 1.40 | m | ||

| 6 | 30.7 | 1.70 | m |

| 1.50 | m | ||

| 7 | 40.3 | 1.95 | m |

| 7a | 48.6 | 2.10 | m |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. wikipedia.org When this compound is subjected to ionization, typically by electron impact (EI), it forms an energetically unstable molecular ion (M•⁺) that undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. chemguide.co.uklibretexts.org

The fragmentation of cyclic and bicyclic ketones is governed by established principles, primarily involving cleavages adjacent to the carbonyl group (α-cleavage) and reactions characteristic of the cyclic framework. libretexts.orgmsu.edu For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₉H₁₂O (136.19 g/mol ). nih.gov

Key fragmentation pathways would likely include:

α-Cleavage: The bond between C-2 and C-3 or C-1 and C-2 can break, leading to the expulsion of neutral species like CO or C₂H₄. Cleavage of the C1-C7a bond is also a possibility.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene (B86901) moiety fused to the cyclopentanone (B42830) ring can undergo a characteristic RDA cleavage. This would split the molecule into two smaller components, a diene and a dienophile, with the charge residing on either fragment. This is a common pathway for cyclohexene-containing systems.

Loss of Small Neutral Molecules: Sequential loss of hydrogen radicals or small molecules like water (if rearrangements occur) can lead to a series of peaks in the spectrum. gatech.edu For bicyclic alkanes, fragmentation is often complex, and breaking two bonds is required to open the ring system, which can make the molecular ion peak more intense compared to acyclic analogues. youtube.com

Table 2: Plausible Mass Spectrometry Fragments for this compound Note: This table is predictive and based on general fragmentation rules for cyclic ketones.

| m/z Value | Proposed Fragment Ion | Plausible Origin |

| 136 | [C₉H₁₂O]•⁺ | Molecular Ion (M•⁺) |

| 121 | [C₈H₉O]⁺ | Loss of a methyl radical (•CH₃), potentially after rearrangement |

| 108 | [C₈H₁₂]•⁺ or [C₇H₈O]•⁺ | Loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) via α-cleavage |

| 93 | [C₇H₉]⁺ | Subsequent fragmentation from m/z 108 or 121 |

| 82 | [C₆H₁₀]•⁺ | Result of a retro-Diels-Alder reaction |

| 67 | [C₅H₇]⁺ | Common fragment in cyclic systems, loss of alkyl groups |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

For chiral molecules that are liquids, oils, or otherwise difficult to crystallize, chiroptical methods provide a powerful alternative for assigning absolute configuration. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, produces a unique ECD spectrum characterized by positive or negative bands known as Cotton effects.

The absolute configuration of a chiral compound like an enantiomer of this compound can be determined by comparing its experimentally measured ECD spectrum with theoretical spectra generated using quantum mechanical calculations. acs.org The standard approach involves:

Performing a conformational search for the molecule to identify all low-energy conformers.

Optimizing the geometry and calculating the theoretical ECD spectrum for each significant conformer, typically using Time-Dependent Density Functional Theory (TD-DFT).

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Comparing the experimental spectrum to the calculated spectrum for one enantiomer (e.g., the S-enantiomer).

A good match between the experimental spectrum and the calculated spectrum for the S-enantiomer allows for the assignment of the S absolute configuration to the sample. Conversely, if the experimental spectrum is a mirror image of the calculated S-spectrum, the sample is assigned the R configuration. This concerted use of experimental and theoretical ECD has become a reliable method for the non-empirical assignment of absolute configuration for a wide range of chiral molecules, including bicyclic ketones. acs.orgnih.gov

Table 4: Comparison of Experimental and Calculated ECD Data for a Hypothetical Enantiomer Note: This table illustrates the principle of comparing experimental data with theoretical predictions from TD-DFT calculations.

| Experimental Data | Calculated Data (for S-configuration) |

| λ (nm) | Δε |

| 305 | +2.1 |

| 240 | -1.8 |

| 215 | +4.5 |

| Conclusion: The experimental data matches the sign and approximate wavelength of the calculated spectrum, indicating an S-configuration. |

Mechanistic Investigations of Reactions Involving 1,4,5,6,7,7a Hexahydro Inden 2 One

Elucidation of Reaction Pathways and Catalytic Cycles

The reactivity of 1,4,5,6,7,7a-Hexahydro-inden-2-one is dominated by the presence of the α,β-unsaturated ketone functionality, which allows for a variety of transformations. Key reaction pathways include Michael additions, aldol (B89426) condensations, and cycloadditions.

One of the fundamental reaction pathways for the formation of the hexahydroindenone core is the Robinson annulation . This reaction sequence involves a Michael addition of an enolate to a methyl vinyl ketone (MVK) or a related α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The generally accepted mechanism proceeds through the formation of a Michael adduct, which then undergoes cyclization and subsequent dehydration to yield the fused bicyclic enone.

Catalytic cycles for reactions involving hexahydroindenones often employ organocatalysts or metal-based catalysts to achieve high levels of stereocontrol. For instance, in asymmetric syntheses, chiral amines can be used to form chiral enamines or iminium ions, which then react with electrophiles. A representative catalytic cycle for a primary amine-catalyzed vinylogous Michael addition is depicted below:

Enamine Formation: The chiral primary amine catalyst reacts with the cyclic enone to form a dienamine intermediate.

Nucleophilic Attack: The dienamine attacks an electrophile (e.g., a nitroalkene) in a stereoselective manner.

Iminium Ion Formation: The resulting intermediate is an iminium ion.

Hydrolysis: Hydrolysis of the iminium ion regenerates the catalyst and yields the functionalized product.

Computational studies have been instrumental in elucidating these pathways, providing insights into the structures of intermediates and transition states.

Transition State Characterization and Energy Profiling

The stereochemical outcome of many reactions involving this compound is determined at the transition state of the key bond-forming step. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for characterizing these transition states and mapping out the reaction energy profiles.

For example, in the context of the Robinson annulation, the stereochemistry of the resulting bicyclic system is dictated by the geometry of the transition state in the intramolecular aldol condensation step. Studies on related systems have shown that chair-like transition states are generally favored. The relative energies of these transition states, influenced by steric and electronic factors, determine the diastereoselectivity of the reaction.

Table 1: Hypothetical Energy Profile Data for a Catalyzed Michael Addition

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (Enone + Nucleophile + Catalyst) | 0.0 |

| 2 | Catalyst-Enone Adduct | +5.2 |

| 3 | Transition State 1 (Nucleophilic Attack) | +15.8 |

| 4 | Michael Adduct Intermediate | -2.5 |

| 5 | Transition State 2 (Catalyst Regeneration) | +12.1 |

| 6 | Products | -8.7 |

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions, such as hydrogen bonding, steric repulsion, and π-stacking, play a crucial role in directing the stereochemical course of reactions involving this compound, particularly in catalyzed processes. Chiral catalysts are designed to create a specific three-dimensional environment around the substrate, where non-covalent interactions between the catalyst, substrate, and reagents favor the formation of one stereoisomer over others.

In organocatalyzed reactions, for instance, the catalyst can form hydrogen bonds with the substrate, locking it into a specific conformation that exposes one face to the incoming reagent. The bulky groups on the catalyst can also provide steric hindrance, further guiding the approach of the reagent. Computational models are often employed to visualize and quantify these subtle yet decisive interactions in the transition state assembly.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates and can help to further elucidate reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, the rate law for a given transformation can be determined. This information can distinguish between different proposed mechanisms and provide insights into the rate-determining step of the reaction.

For reactions such as the Michael addition to this compound, kinetic analysis can reveal the order of the reaction with respect to the enone, the nucleophile, and the catalyst. This can help to confirm whether the catalyst is involved in the rate-determining step and can provide evidence for the formation of pre-equilibrium complexes.

Table 2: Hypothetical Kinetic Data for a Michael Addition to a Bicyclic Enone

| Experiment | [Enone] (M) | [Nucleophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 10 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 10 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 10 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 20 | 3.0 x 10⁻⁵ |

Note: This table presents hypothetical data to illustrate the principles of kinetic analysis. Specific kinetic data for reactions of this compound are not widely reported.

Based on such hypothetical data, one could infer that the reaction is first order in the enone and the catalyst, and zero order in the nucleophile, suggesting that the nucleophile is not involved in the rate-determining step.

Computational and Theoretical Studies of 1,4,5,6,7,7a Hexahydro Inden 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding molecules at the electronic level. wikipedia.orgresearchgate.net These methods solve approximations of the Schrödinger equation to calculate molecular structure, energy, and various other properties from first principles. wikipedia.org For a molecule like 1,4,5,6,7,7a-hexahydro-inden-2-one, these calculations can offer profound insights into its stability, reactivity, and spectroscopic characteristics.

The fused ring system of this compound is not rigid. The six-membered ring can adopt several conformations, such as chair, boat, and twist-boat, similar to cyclohexane (B81311). The fusion to the five-membered ring, which is typically in an envelope or twist conformation, introduces conformational constraints. The cis-fusion, which is implied by the nomenclature, is generally more strained than a trans-fusion in related saturated hydrindane systems.

A computational conformational analysis would involve:

Identifying Possible Conformers: Systematically exploring different ring puckering combinations for the five- and six-membered rings.

Geometry Optimization: Using a quantum chemical method (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*) to find the minimum energy geometry for each potential conformer.

Energy Calculation: Calculating the single-point electronic energies of the optimized conformers at a higher level of theory to determine their relative stabilities.

The results would likely show that conformations resembling a chair for the six-membered ring are significantly more stable. The analysis would quantify the energetic penalties of higher-energy conformers.

Illustrative Data Table 1: Predicted Relative Energies of this compound Conformers (Note: The following data is illustrative, based on typical energy differences for substituted cyclohexanes, as specific published data for this compound is unavailable.)

| Conformer (Six-membered ring) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Chair | 0.00 | >99% |

| Twist-Boat | 5.5 | <0.1% |

| Boat | 6.9 | <0.01% |

DFT calculations are exceptionally well-suited for analyzing the electronic structure. aps.orgresearchgate.net For this compound, the key feature is the α,β-unsaturated ketone (enone) system. Calculations would reveal:

Electron Density Distribution: Mapping the electron density would show the polarization of the molecule, with higher electron density around the oxygen atom of the carbonyl group.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO would likely be localized on the C=C double bond, while the LUMO would be centered on the C=O bond, characteristic of an enone. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. rsc.org

Natural Bond Orbital (NBO) Analysis: This technique provides information on charge distribution on each atom, hybridization, and delocalization effects, such as the conjugation between the C=C and C=O bonds.

Illustrative Data Table 2: Calculated Electronic Properties of this compound (Note: These values are representative for a molecule of this type and are for illustrative purposes.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.0 D |

| NBO Charge on Carbonyl Oxygen | -0.65 e |

| NBO Charge on β-Carbon | -0.20 e |

Quantum chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. These calculated shifts, when scaled and compared to experimental data, can help assign peaks and confirm the structure and conformation.

IR Spectroscopy: The calculation of vibrational frequencies is a standard output. These frequencies correspond to bond stretching, bending, and other molecular vibrations. The most intense peak predicted would be the C=O stretch of the ketone, and its frequency would be sensitive to the conjugation within the enone system.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths. For this enone, a characteristic n→π* and a more intense π→π* transition would be predicted, corresponding to its absorption in the UV region.

Computational chemistry is a powerful tool for studying reaction mechanisms. wikipedia.org A key synthesis route to this type of bicyclic enone is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Theoretical modeling of this synthesis would involve:

Locating Transition States (TS): For each step of the reaction (Michael addition, enolate formation, aldol addition, dehydration), computational methods can locate the high-energy transition state structure.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the rate of the reaction.

Validating the Reaction Pathway: By connecting reactants, transition states, intermediates, and products on a potential energy surface, the entire reaction mechanism can be mapped out, confirming the feasibility of the proposed pathway. For the intramolecular aldol condensation step, calculations could determine the energetic preference for forming the six-membered ring over other possibilities.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. wikipedia.orguva.nl An MD simulation of this compound, typically in a simulated solvent box, would provide insights into:

Conformational Dynamics: MD can track the transitions between different ring conformations over time (e.g., from one chair form to another), revealing the flexibility of the molecule and the energy barriers for these changes.

Solvation Structure: The simulation would show how solvent molecules (e.g., water) arrange around the solute, particularly around the polar ketone group, forming hydrogen bonds and a distinct solvation shell.

Transport Properties: Although less common for a small molecule like this, MD can be used to calculate properties like the diffusion coefficient.

MD simulations rely on a "force field," a set of parameters and functions that describe the potential energy of the system using classical mechanics. wikipedia.orgyoutube.com

Chemoinformatics and Quantitative Structure-Reactivity Relationships

Chemoinformatics applies computational methods to manage and analyze chemical data. For this compound, this could involve:

Database Analysis: Searching large chemical databases for structurally similar compounds to predict properties or potential biological activities. wikipedia.org

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., topological indices, electronic properties, steric parameters) that encode the molecule's structural information.

These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) studies. researchgate.net If a set of related bicyclic ketones with known biological activity (e.g., anti-inflammatory effects) or reactivity were available, a QSAR/QSRR model could be built. researchgate.net Such a model would be a mathematical equation that correlates the calculated descriptors with the observed activity, allowing for the prediction of activity for new, untested compounds. For example, a QSAR study might identify which electronic or steric properties of the bicyclic ketone framework are most important for its inhibitory effect on COX enzymes.

Synthetic Applications of 1,4,5,6,7,7a Hexahydro Inden 2 One As a Building Block

Utility in the Synthesis of Complex Organic Molecules

The unique bicyclic structure of 1,4,5,6,7,7a-hexahydro-inden-2-one, which features a fused six- and five-membered ring system, makes it an attractive starting material for the synthesis of complex organic molecules. Its inherent stereochemistry and functional group handle, the ketone, allow for a variety of chemical transformations including reductions, oxidations, and carbon-carbon bond formations.

The hydrindane (bicyclo[4.3.0]nonane) core, of which this compound is a representative, is a common structural motif found in many terpenoid natural products. The synthesis of this scaffold with precise regio- and stereoselectivity remains a significant challenge for synthetic chemists. Bicyclic enones, such as the title compound, are often derived from Robinson annulation reactions and serve as pivotal precursors for further functionalization to achieve the desired hydrindane-based target molecules. rsc.orgrsc.org

Intermediacy in Total Synthesis of Natural Products (e.g., Calodendrolide, Hydrindane Scaffolds)

A significant application of a derivative of this building block is demonstrated in the total synthesis of the natural product Calodendrolide. Specifically, the synthesis commenced with 4,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one. rsc.org This starting material was elaborated through a series of reactions to construct the complex framework of Calodendrolide.

The synthetic strategy involved the regio- and stereoselective epoxidation of a dienol derived from the initial hexahydroindenone. This key step, guided by the directing effect of a hydroxyl group, successfully installed the required α,β-epoxide with the correct stereochemistry. Subsequent transformations of this intermediate ultimately led to the formation of (±)-Calodendrolide. rsc.org

The hydrindane scaffold is a core component of numerous natural products, and bicyclic systems like this compound are instrumental in their construction. For instance, the synthesis of the trans-hydrindane (B1202327) core of the marine natural product dictyoxetane has been achieved starting from a bicyclic enone. rsc.orgrsc.org These synthetic endeavors highlight the importance of hexahydroindenones as key intermediates in accessing complex natural product architectures.

Table 1: Key Intermediates in the Total Synthesis of Calodendrolide

| Compound Name | Structure | Role in Synthesis |

| 4,7a-dimethyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one |  | Starting material for the total synthesis. rsc.org |

| α,β-epoxidised derivative | Chemical structure not available | Key intermediate with correct stereochemistry formed via regio- and stereoselective epoxidation. rsc.org |

| (±)-Calodendrolide | Chemical structure not available | Final target natural product. rsc.org |

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound and its derivatives has been exploited in the development of new synthetic methods, particularly in the realm of domino reactions and organocatalysis. Domino reactions, which involve a cascade of transformations in a single pot, offer an efficient and atom-economical approach to building molecular complexity. nih.gov

The synthesis of highly substituted trans-hydrindanes has been accomplished through three-component coupling reactions catalyzed by diphenylprolinol silyl (B83357) ether. These reactions proceed through two sequential domino processes, a Michael/Michael addition followed by a Michael/aldol (B89426) reaction, to furnish the trans-hydrindane scaffold with excellent diastereoselectivity and in an optically pure form. sigmaaldrich.com

Furthermore, the core structure of hexahydroindenone is accessible through organocatalytic methods. For example, the unsubstituted hexahydroindenone can be synthesized via a sequential intramolecular Michael addition/aldol condensation catalyzed by a MacMillan imidazolidinone catalyst. sigmaaldrich.com The use of chiral catalysts like proline and its derivatives in these reactions allows for the enantioselective synthesis of functionalized indanones, which are valuable chiral building blocks for drug discovery and natural product synthesis. youtube.comnih.gov

Table 2: Application in Novel Synthetic Methodologies

| Methodology | Catalyst/Reagent | Key Transformation | Product Type |

| Three-component coupling | Diphenylprolinol silyl ether | Domino Michael/Michael and Michael/aldol reactions | Highly substituted trans-hydrindanes sigmaaldrich.com |

| Intramolecular condensation | MacMillan imidazolidinone catalyst | Domino Michael addition/aldol condensation | Unsubstituted hexahydroindenone sigmaaldrich.com |

| Asymmetric Aldol Reaction | Proline | Enantioselective C-C bond formation | Chiral functionalized indanones youtube.com |

Future Research Directions and Emerging Trends in 1,4,5,6,7,7a Hexahydro Inden 2 One Chemistry

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly influencing the synthesis of complex molecules, including indenone derivatives. rsc.orgrasayanjournal.co.in The concept of atom economy, which emphasizes the maximization of reactants incorporated into the final product, is a key driver of this shift. nih.gov Traditional methods for synthesizing indenone scaffolds often involve multi-step processes with low efficiency, generating significant chemical waste. nih.gov

Future research is directed towards developing more sustainable and atom-economical synthetic routes to 1,4,5,6,7,7a-hexahydro-inden-2-one and its derivatives. This involves the exploration of novel catalytic systems and reaction conditions that minimize waste and energy consumption. rasayanjournal.co.in

Key research areas include:

Catalytic Hydrogenation: One of the common methods for the synthesis of this compound involves the catalytic hydrogenation of indanone precursors. Future work will likely focus on developing more efficient and recyclable catalysts, potentially moving away from precious metals like palladium to more abundant and less toxic alternatives.

Metal-Free Catalysis: A significant advancement in the synthesis of indanones is the use of metal-free catalysts. For instance, L-proline has been shown to be an effective and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to produce indanones. rsc.org This approach offers a greener alternative to transition-metal-catalyzed methods. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. organic-chemistry.org Research into microwave-assisted intramolecular Friedel-Crafts acylation, catalyzed by metal triflates in ionic liquids, has shown promise for the environmentally benign synthesis of 1-indanones. beilstein-journals.org A key advantage of this method is the potential for catalyst recovery and reuse. beilstein-journals.org

Solvent-Free and Mechanochemical Methods: Mechanochemistry, such as ball milling, offers a solvent-free approach to organic synthesis, reducing environmental impact and simplifying product isolation. rasayanjournal.co.inunigoa.ac.in Exploring the application of these techniques to the synthesis of hexahydroindenone precursors could lead to highly efficient and sustainable processes. unigoa.ac.in

Table 1: Comparison of Synthetic Approaches for Indanone Scaffolds

| Synthetic Method | Catalyst/Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C), H₂ gas | Established method | Use of precious metals, high pressure/temperature |

| Metal-Free Hydroacylation | L-proline | Environmentally benign, metal-free | Substrate scope may be limited |

| Microwave-Assisted Friedel-Crafts | Metal triflate in ionic liquids | Rapid reaction times, catalyst recyclability | Requires specialized equipment |

| Rhodium-Catalyzed Carbonylative Cyclization | Rhodium catalyst, paraformaldehyde | CO gas-free carbonylation | Use of a precious metal catalyst |

| Iron-Promoted Alkylation/Cyclization | Iron catalyst | Mild reaction conditions, excellent selectivity | May require specific starting materials |

| Gold-Catalyzed Cyclization | Gold catalyst | High yields, activation of C-H bonds | Use of a precious metal catalyst |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

This compound serves as a valuable scaffold for the synthesis of a wide array of more complex molecules. Its unique bicyclic structure influences its reactivity, making it a target for the exploration of novel chemical transformations.

Future research in this area will likely focus on uncovering new reactivity patterns and developing innovative catalytic transformations to expand the synthetic utility of this compound. This includes its use as a starting material for the construction of natural products and pharmaceutically relevant molecules.

Emerging areas of investigation include:

Domino Reactions: Designing domino or cascade reactions that form multiple chemical bonds in a single operation is a highly efficient synthetic strategy. Research into domino reactions involving derivatives of this compound can lead to the rapid assembly of complex molecular architectures. For example, a domino reaction between aryl aldehydes, hippuric acid, and acetic anhydride, catalyzed by HPW@nano-SiO₂, has been used to synthesize N-(1-Oxo-1H-inden-2-yl)benzamide derivatives. organic-chemistry.org

C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. The combination of metal-catalyzed C-H functionalization with subsequent cascade transformations provides an appealing protocol for constructing sophisticated molecules from simple starting materials. acs.org Investigating the C-H activation of this compound could unlock new pathways for its derivatization.

Enantioselective Catalysis: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images. The development of enantioselective catalytic methods to synthesize specific stereoisomers of this compound and its derivatives is a critical area of future research. This will enable the synthesis of enantiomerically pure compounds for applications in medicine and materials science.

Synthesis of Fused Heterocyclic Systems: Fusing heterocyclic rings, such as pyrimidines or isoxazoles, onto the indanone framework can lead to compounds with novel biological activities. rasayanjournal.co.inbeilstein-journals.org For example, isoxazole-fused 1-indanones have shown increased anti-inflammatory and antimicrobial activity. beilstein-journals.org Future work will likely explore the synthesis of a wider range of such fused systems.

Table 2: Examples of Catalytic Transformations Involving Indenone Synthesis

| Transformation | Catalyst | Key Features |

| Carbonylative Cyclization | Rhodium | CO gas-free, uses paraformaldehyde as a CO source. organic-chemistry.org |

| Oxidative Tandem Alkylation/Cyclization | Iron | Mild conditions, excellent selectivity for 2-alkylated indenones. organic-chemistry.org |

| Cyclization of 2-alkynylaldehyde cyclic acetals | Gold | Promotes a 1,5-H shift, activating a benzylic C-H bond. organic-chemistry.org |

| Telescoping C–H Olefination/Rearrangement–Cyclization | Palladium or Rhodium | In-situ generation and transformation of intermediates to form γ-lactone-fused indanones. acs.org |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

A thorough understanding of reaction mechanisms and the precise identification of products and intermediates are crucial for the development of new synthetic methods. Advanced characterization techniques play a pivotal role in this process.

Future research will increasingly rely on sophisticated analytical methods to monitor reactions involving this compound in real-time and to comprehensively characterize the resulting products.

Key techniques and their applications include:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress. This provides valuable kinetic and mechanistic data, enabling the optimization of reaction conditions and the identification of transient intermediates.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the accurate determination of the elemental composition of newly synthesized compounds. Techniques like HPLC-MS can be used to purify and identify products and byproducts in complex reaction mixtures. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural elucidation of crystalline compounds, including the determination of their absolute stereochemistry. researchgate.net This is particularly important for characterizing the products of enantioselective reactions.

Spectroscopic and Thermal Analysis: A combination of spectroscopic techniques, including IR, NMR, and UV-Vis, along with thermal analysis, is used to fully characterize new compounds. researchgate.netnih.gov

The application of these advanced analytical methods will be critical for unraveling the intricacies of novel catalytic transformations and for ensuring the identity and purity of newly synthesized derivatives of this compound.

Q & A

Q. What are the natural sources of 1,4,5,6,7,7a-Hexahydro-inden-2-one, and what methodologies are used for its extraction and isolation?

The compound occurs naturally in Asarum himalaicum and Asarum heterotropoides (Ethnopharmacological Review, 2020). Phytochemical extraction typically involves solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic separation techniques like column chromatography or preparative HPLC. GC-MS is widely used for identification due to its sensitivity in detecting terpenoid derivatives .

Q. How is the structural identity of this compound confirmed in synthetic or natural samples?

Structural elucidation relies on spectroscopic methods:

- NMR : Proton and carbon NMR identify substituents and stereochemistry (e.g., methyl groups at C7a).

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHO) and fragmentation patterns.

- IR Spectroscopy : Detects functional groups like the carbonyl (C=O) stretch at ~1700 cm .

Q. What are the standard protocols for synthesizing this compound?

Common synthetic routes include cyclization of bicyclic precursors via acid-catalyzed intramolecular aldol condensation or Diels-Alder reactions. Reaction conditions (e.g., temperature, catalysts) are optimized to control stereoselectivity, particularly at C7a .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what techniques assess stereochemical purity?

Chiral liquid chromatography (LC) using polysaccharide-based columns (e.g., Chiralpak®) effectively separates enantiomers. Stereochemical assignments are validated via X-ray crystallography or computational modeling (e.g., density functional theory, DFT). Polarimetry and circular dichroism (CD) further confirm optical activity .

Q. What strategies address discrepancies in reported bioactivity data across studies?

Contradictions may arise from variations in:

- Purity : Impurities in natural extracts can skew results; rigorous purification (e.g., recrystallization, HPLC) is essential.

- Assay Conditions : Standardize cell lines, solvent controls, and dosage metrics.

- Structural Analogues : Compare activity against derivatives (e.g., hydroxylated or methylated variants) to identify pharmacophores .

Q. What in vitro models are suitable for studying the anti-inflammatory or antimicrobial mechanisms of this compound?

- Anti-inflammatory : Use LPS-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., TNF-α, IL-6).

- Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microdilution assays. Molecular docking studies predict interactions with targets like COX-2 or bacterial efflux pumps .

Q. How can environmental fate studies be designed to assess the persistence of this compound in ecosystems?

Employ gas chromatography-tandem mass spectrometry (GC-MS/MS) to track degradation products in soil/water matrices. Biodegradation assays with microbial consortia evaluate half-life under aerobic/anaerobic conditions. Compare results to structurally similar compounds (e.g., HHCB, a polycyclic musk) for ecological risk modeling .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like NIST or PubChem to minimize misidentification .

- Stereochemical Controls : Use racemic mixtures as internal standards in chiral separations .

- Ethnopharmacological Context : Prioritize Asarum species with documented traditional uses to guide bioactivity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.